![molecular formula C22H24N2O4 B4881256 7-methoxy-4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-2H-chromen-2-one](/img/structure/B4881256.png)
7-methoxy-4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-2H-chromen-2-one
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Overview
Description
Coumarins or benzopyran-2-ones are a group of naturally occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature, so that they have been routinely employed as herbal medicines since early ages . Chromanone or Chroman-4-one is another important and interesting heterobicyclic compound and acts as a building block in medicinal chemistry for isolation, designing, and synthesis of novel lead compounds .
Synthesis Analysis
The synthesis of these heterocycles has been considered for many organic and pharmaceutical chemists . These reported methods are carried out in the classical and non-classical conditions particularly under green condition such as using green solvent, catalyst, and other procedures .Molecular Structure Analysis
Structurally, chroman-4-one is a fusion of benzene nucleus (ring A) with dihydropyran (ring B) which relates to chromane, chromene, chromone, and chromenone .Chemical Reactions Analysis
In an interesting procedure, the reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one under reflux conditions yielded 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one and then reaction of this compound with various azoles led to a series of coumarin-derived azolyl ethanols .Scientific Research Applications
Pharmaceutical Research: Antimicrobial Agent
Coumarin derivatives have been studied for their antimicrobial properties. The piperazine ring in the compound can be modified to enhance its interaction with bacterial enzymes or cell walls, potentially leading to new classes of antibiotics .
Neuropharmacology: Neuroprotective Effects
The methoxy groups in the compound may contribute to neuroprotective effects, as they can influence the blood-brain barrier permeability and protect neural cells against oxidative stress .
Cancer Research: Antitumor Activity
Chromen-2-one derivatives have shown promise in cancer research due to their ability to interfere with the cell cycle and induce apoptosis in tumor cells. This compound could be a candidate for developing new chemotherapeutic agents .
Molecular Modeling: Drug Design
The structural complexity of this compound makes it suitable for molecular modeling studies. Researchers can use it to design new molecules with enhanced biological activity by studying its interaction with various enzymes and receptors .
Chemical Biology: Enzyme Inhibition
This compound could serve as a lead structure for the development of enzyme inhibitors. Its interaction with enzymes involved in disease processes can be explored to develop targeted therapies .
Material Science: Organic Semiconductors
Coumarin derivatives can be used in the development of organic semiconductors due to their conjugated systems and the ability to transport charge. This compound’s structure could contribute to advancements in electronic materials .
Analytical Chemistry: Fluorescent Probes
The chromen-2-one core is fluorescent, which means this compound could be used to develop new fluorescent probes for biological imaging, helping to visualize cellular processes in real-time .
Mechanism of Action
Many synthetic coumarins with a type of pharmacophoric groups at C-3, C-4, and C-7 positions have been intensively screened for different biological properties . They have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .
Safety and Hazards
As for safety and hazards, it’s important to note that while some coumarins have medicinal uses, others can be harmful. For example, some coumarins are used as anticoagulants, but excessive use can lead to bleeding complications . Therefore, any use of these compounds should be under the guidance of a healthcare professional.
Future Directions
Due to the poor yield in the case of chemical synthesis and expensive isolation procedure from natural compounds, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs to give leads to the chemistry community . Considering the versatility of chromanone, future research could focus on its potential in drug designing and development .
properties
IUPAC Name |
7-methoxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-26-17-7-8-18-16(13-22(25)28-21(18)14-17)15-23-9-11-24(12-10-23)19-5-3-4-6-20(19)27-2/h3-8,13-14H,9-12,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRHEEMXNGAVJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-methoxy-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one |
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